(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
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Overview
Description
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the sulfonylamino group and the methoxyphenyl group. Common reagents used in these reactions include pyrimidine derivatives, sulfonyl chlorides, and methoxyphenyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid include:
- (E)-3-[2-[(4-fluorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
- (E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C14H13N3O5S |
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Molecular Weight |
335.34 g/mol |
IUPAC Name |
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13N3O5S/c1-22-11-3-5-12(6-4-11)23(20,21)17-14-15-8-10(9-16-14)2-7-13(18)19/h2-9H,1H3,(H,18,19)(H,15,16,17)/b7-2+ |
InChI Key |
DTPJODPRYIKARU-FARCUNLSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C=CC(=O)O |
Origin of Product |
United States |
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